molecular formula C18H16FN3O2 B11306226 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide

Cat. No.: B11306226
M. Wt: 325.3 g/mol
InChI Key: PXPLZRZSYDTVOG-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide is a synthetic organic compound that features a fluorophenyl group, an oxadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxadiazole ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide
  • N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide

Uniqueness

The presence of the fluorophenyl group in N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H16FN3O2/c1-11(2)17(23)20-15-6-4-3-5-14(15)18-21-16(22-24-18)12-7-9-13(19)10-8-12/h3-11H,1-2H3,(H,20,23)

InChI Key

PXPLZRZSYDTVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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